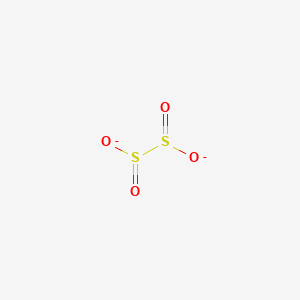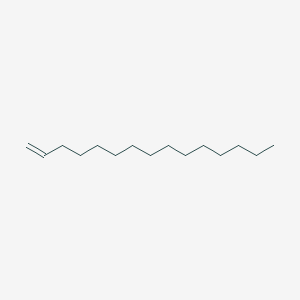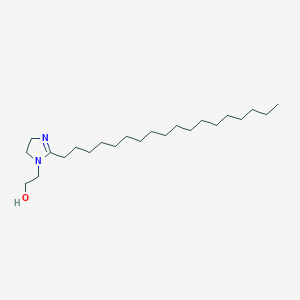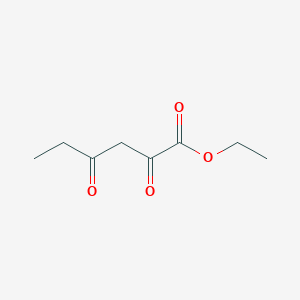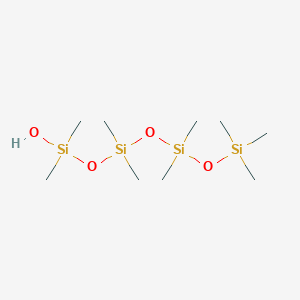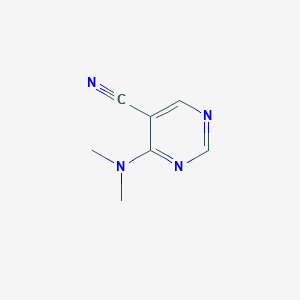
2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate is a chemical compound that has been synthesized for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate is not fully understood. It is believed to work by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It may also work by inhibiting the activity of enzymes such as COX-2 and 5-LOX.
Biochemical and Physiological Effects:
Studies have shown that 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate can reduce inflammation in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate in lab experiments is its potential anti-inflammatory properties. This can be useful in studying diseases such as arthritis and other inflammatory conditions. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential as an anti-cancer agent and to investigate its mechanism of action in cancer cells. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate involves several steps. The first step is the synthesis of 2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthol, which is then reacted with p-bromophenol to form 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine. This compound is then converted to its citrate salt form.
Applications De Recherche Scientifique
2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating diseases such as rheumatoid arthritis and osteoarthritis. It has also been studied for its potential use as an anti-cancer agent.
Propriétés
Numéro CAS |
13754-17-1 |
|---|---|
Nom du produit |
2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate |
Formule moléculaire |
C34H40FNO8 |
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C28H32FNO.C6H8O7/c1-3-30(4-2)19-20-31-23-16-13-22(14-17-23)28-24-10-6-5-9-21(24)15-18-26(28)25-11-7-8-12-27(25)29;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,16-17,26,28H,3-4,15,18-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
AZSKBTXNSLBWNO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=CC=C4F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=CC=C4F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Benzo[b]fluorene](/img/structure/B78144.png)

